
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-cyclopentylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-cyclopentylacetamide, also known as CX-4945, is a small molecule inhibitor that targets protein kinase CK2. CK2 is a highly conserved serine/threonine kinase that plays a critical role in cell proliferation, apoptosis, and DNA repair. Overexpression of CK2 has been linked to various cancers, making it an attractive target for cancer therapy. CX-4945 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Wirkmechanismus
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-cyclopentylacetamide targets the ATP-binding site of CK2, inhibiting its activity and downstream signaling pathways. CK2 plays a critical role in cell survival and proliferation by phosphorylating various substrates, including p53, AKT, and NF-κB. Inhibition of CK2 by N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-cyclopentylacetamide leads to the downregulation of these pathways, resulting in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-cyclopentylacetamide has been shown to have both biochemical and physiological effects. In preclinical studies, it has been shown to inhibit cell proliferation, induce apoptosis, and sensitize cancer cells to chemotherapy and radiation therapy. N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-cyclopentylacetamide has also been shown to inhibit angiogenesis, which is critical for tumor growth and metastasis. In addition, N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-cyclopentylacetamide has been shown to have anti-inflammatory effects and may have potential therapeutic applications in autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-cyclopentylacetamide is its specificity for CK2, which reduces off-target effects and toxicity. N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-cyclopentylacetamide has also been shown to have good pharmacokinetic properties, including oral bioavailability and good tissue penetration. However, N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-cyclopentylacetamide has some limitations in lab experiments. It has a short half-life, which may limit its efficacy in some cancer types. In addition, N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-cyclopentylacetamide has been shown to have some cytotoxic effects on normal cells, which may limit its therapeutic window.
Zukünftige Richtungen
There are several future directions for research on N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-cyclopentylacetamide. One area of interest is the development of combination therapies that target CK2 and other signaling pathways. N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-cyclopentylacetamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, and combination therapies may further enhance its efficacy. Another area of interest is the development of biomarkers to predict response to N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-cyclopentylacetamide. CK2 is overexpressed in many cancer types, but not all patients may respond to N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-cyclopentylacetamide. Identification of biomarkers may help to identify patients who are most likely to benefit from treatment. Finally, there is a need for further evaluation of N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-cyclopentylacetamide in clinical trials. Although N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-cyclopentylacetamide has shown promising results in preclinical studies, its efficacy and safety in humans need to be further evaluated.
Synthesemethoden
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-cyclopentylacetamide can be synthesized using a multi-step process that involves the reaction of cyclohexanone with 3-cyanopyrazine-2-carboxylic acid, followed by a series of transformations to introduce the cyclopentylacetamide moiety. The final product is obtained in high yield and purity through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-cyclopentylacetamide has been extensively studied in preclinical models of cancer and has shown potent anti-tumor activity both in vitro and in vivo. It has been shown to inhibit cell proliferation, induce apoptosis, and sensitize cancer cells to chemotherapy and radiation therapy. N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-cyclopentylacetamide has been evaluated in various cancer types, including breast, prostate, lung, and pancreatic cancer, and has shown promising results.
Eigenschaften
IUPAC Name |
N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-2-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c19-12-16-18(21-10-9-20-16)24-15-7-5-14(6-8-15)22-17(23)11-13-3-1-2-4-13/h9-10,13-15H,1-8,11H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMJTYQLWOTRGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NC2CCC(CC2)OC3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopentyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

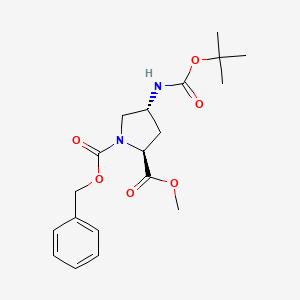
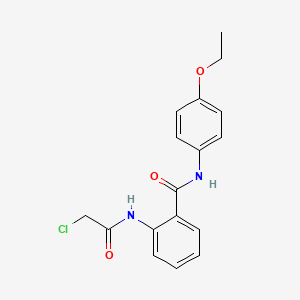
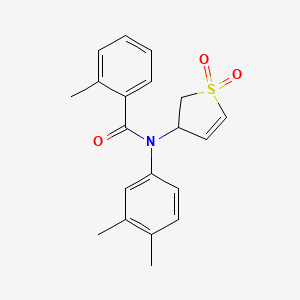

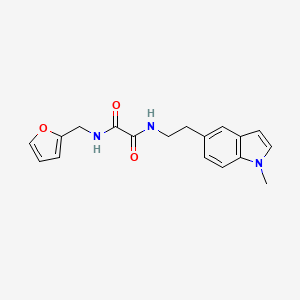
![3-(2-naphthamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2910849.png)
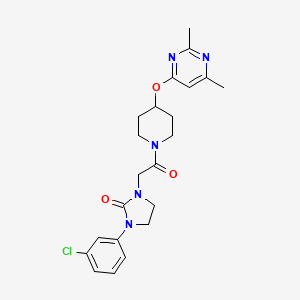
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2910852.png)
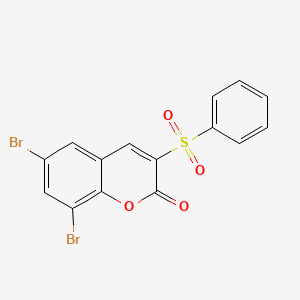
![2-chloro-N-[2-(thiomorpholine-4-sulfonyl)ethyl]pyridine-4-carboxamide](/img/structure/B2910856.png)
![3-Benzyl-8-(4-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2910859.png)
![4-cyano-N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2910860.png)
![4-(2-methoxyphenyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2910862.png)
